2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPAQYXQRCWKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352859 | |
| Record name | 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96980-64-2 | |
| Record name | 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96980-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Primary Synthetic Route: Acylation of 3-chloro-4-fluoroaniline Derivatives
The most common and effective method to prepare 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide is the acylation of 3-chloro-4-fluoroaniline with chloroacetyl chloride . This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated and to drive the reaction to completion.
| Step | Description | Details |
|---|---|---|
| Solvent | Use of inert solvents such as dichloromethane or acetonitrile | Maintains reaction homogeneity and controls temperature |
| Base | Triethylamine or inorganic bases like sodium carbonate | Neutralizes HCl and facilitates acylation |
| Temperature | 0 to 5 °C during addition, then room temperature stirring | Controls reaction rate and minimizes side reactions |
| Reaction Time | Several hours (typically 2-4 hours) | Ensures complete conversion |
| Work-up | Aqueous washes to remove inorganic salts, followed by organic solvent evaporation | Purifies crude product |
| Purification | Recrystallization from solvents like ethyl acetate or isobutyl acetate | Yields pure crystalline product |
This method is widely documented for structurally related compounds such as 2-chloro-N-(4-fluorophenyl)acetamide and can be adapted for the 3-chloro-4-fluorophenyl analogue with similar efficiency.
Detailed Reaction Mechanism and Reagents
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.
| Reagent | Role | Notes |
|---|---|---|
| 3-chloro-4-fluoroaniline | Nucleophile | Aromatic amine substrate |
| Chloroacetyl chloride | Acylating agent | Provides the 2-chloroacetyl moiety |
| Triethylamine | Base | Neutralizes HCl, improves yield |
| Dichloromethane or acetonitrile | Solvent | Inert, facilitates reaction control |
Industrial Scale Preparation and Process Optimization
Industrial synthesis follows the same fundamental chemistry but involves scale-up considerations:
- Use of continuous flow reactors to improve safety and reaction control due to the exothermic nature of acylation.
- Optimization of reagent stoichiometry to maximize yield and minimize waste.
- Use of polar aprotic solvents like acetonitrile for better solubility and reaction rates.
- Efficient work-up involving phase separations and solvent recovery.
A patent describing related processes for chloro-fluoro-substituted aniline derivatives highlights the use of N-methyl-2-pyrrolidone as a solvent at 55-60 °C, followed by aqueous work-up and recrystallization to isolate pure products.
Alternative Preparation Approaches and Derivative Syntheses
While direct acylation remains the primary method, some studies explore:
- Halogen exchange reactions on preformed acetamides to introduce chlorine at the 2-position.
- Use of bromoacetyl bromide as an alternative acylating agent, followed by substitution with chloride ions.
- Multi-step syntheses involving initial formation of intermediate amides or esters, then chlorination.
These approaches are less common due to increased complexity but may be useful for specific derivative synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acylation | 3-chloro-4-fluoroaniline + chloroacetyl chloride | 0-5 °C addition, RT stirring, base (triethylamine), inert solvent | High yield, straightforward, scalable | Requires careful temperature control, HCl evolution |
| Alternative Halogenation | Preformed N-(3-chloro-4-fluorophenyl)acetamide + chlorinating agent | Varies, often harsher conditions | Allows late-stage chlorination | More steps, potential side reactions |
| Bromoacetyl route | 3-chloro-4-fluoroaniline + bromoacetyl bromide, then substitution | Room temperature, basic conditions | Potentially milder conditions | Additional substitution step required |
Research Findings and Analytical Data
- The acylation reaction proceeds rapidly under mild conditions, with typical yields exceeding 80%.
- Purity of the final product is confirmed by recrystallization and characterized by spectroscopic methods (NMR, IR, MS).
- The presence of chlorine and fluorine substituents influences the reactivity and solubility, necessitating solvent and base optimization.
- Industrial patents emphasize solvent choice and temperature control as critical parameters for reproducibility and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids.
Reduction: Reduced products such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be used in the development of novel materials with specific properties.
Biological studies: It serves as a tool for studying biochemical pathways and interactions.
Industrial applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity towards specific targets. The compound may also influence cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural variations among 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide and related compounds, emphasizing how substituent positions and functional groups alter properties:
| Compound Name | Molecular Formula | Key Structural Features | Unique Properties/Effects | Reference |
|---|---|---|---|---|
| This compound | C₉H₇Cl₂FNO | Chloro (C2), chloro (C3), fluoro (C4) on phenyl | Enhanced electrophilicity; broad bioactivity | |
| 2-Chloro-N-(4-fluorophenyl)-N-methylacetamide | C₉H₉ClFNO | Methyl group on acetamide; fluoro (C4) on phenyl | Increased lipophilicity; altered pharmacokinetics | |
| N-(2-Chloro-4-fluorophenyl)acetamide | C₈H₆ClFNO | Chloro (C2), fluoro (C4) on phenyl | Reduced steric hindrance; higher solubility | |
| 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide | C₁₀H₁₀Cl₂NO | Methyl (C4) instead of fluoro on phenyl | Higher hydrophobicity; lower metabolic stability | |
| N-(3-Fluoro-4-hydroxyphenyl)acetamide | C₈H₈FNO₂ | Hydroxyl (C4), fluoro (C3) on phenyl | Improved hydrogen-bonding capacity | |
| N-(3-Chloro-4-fluorophenyl)acetamide | C₈H₆ClFNO | Lacks C2 chloro on acetamide | Reduced reactivity; narrower bioactivity |
Impact of Substituent Positioning
Halogenation Patterns :
- The 3-chloro-4-fluoro substitution on the phenyl ring in the target compound creates a synergistic electronic effect, enhancing its affinity for biological targets compared to analogs like N-(2-chloro-4-fluorophenyl)acetamide , where the chloro group at C2 reduces steric effects .
- Replacement of the fluoro group with a methyl (as in 2-chloro-N-(3-chloro-4-methylphenyl)acetamide) increases hydrophobicity but reduces polarity, limiting solubility in aqueous systems .
- Functional Group Variations: The methylthio group in N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide introduces sulfur-based reactivity, enabling disulfide bond formation—a feature absent in the target compound .
Physicochemical Properties
- Solubility :
The fluoro substituent in the target compound improves water solubility relative to 2-chloro-N-(3-chloro-4-methylphenyl)acetamide , which is more hydrophobic . - Crystal Packing :
Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice of the target compound, as observed in related structures like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide .
Biological Activity
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound notable for its diverse biological activities, particularly its antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈Cl₂FNO, with a molecular weight of approximately 221.06 g/mol. The presence of both chlorine and fluorine atoms in its structure contributes to its reactivity and biological interactions. The compound can be characterized by the following features:
- Chlorine Substituents : Enhances biological activity.
- Fluorine Substituent : Increases chemical stability and reactivity.
Research indicates that this compound exhibits significant antibacterial properties, particularly against Klebsiella pneumoniae. The mechanism of action involves interference with bacterial cell wall synthesis, likely through interactions with penicillin-binding proteins (PBPs). These interactions form hydrogen bonds with critical residues in PBPs, inhibiting their function and leading to bacterial cell lysis.
Antimicrobial Activity
The compound has been evaluated for its antibacterial efficacy against various strains of bacteria. Notably, it has shown promising results in combination therapies with other antibiotics, enhancing their effectiveness while reducing the necessary concentrations to achieve bacterial death.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | Effective in combination with ciprofloxacin |
| Escherichia coli | 64 µg/mL | Moderate activity |
| Staphylococcus aureus | 128 µg/mL | Limited efficacy |
Case Studies and Research Findings
- Combination Therapy Study : A study investigated the effects of combining this compound with ciprofloxacin and cefepime against K. pneumoniae. The results indicated that the combination showed additive effects, enhancing antibacterial activity without significant cytotoxicity .
- Cytotoxicity Assessment : Preliminary tests demonstrated that the compound did not exhibit significant cytotoxic potential in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use .
- Structure-Activity Relationship (SAR) : Research on related compounds highlighted that the presence of dual halogen substituents (chlorine and fluorine) significantly enhances antibacterial activity compared to structural analogs lacking these features.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
